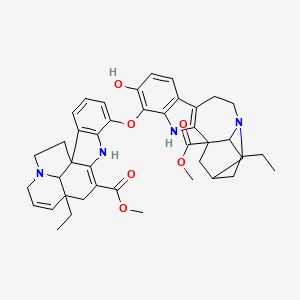
Dehydrotetrastachyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrotetrastachyne is a compound of significant interest in the field of organic chemistry It is known for its unique structure and reactivity, making it a valuable subject for various scientific studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dehydrotetrastachyne typically involves complex organic reactions. One common method includes the use of transition metal-catalyzed cycloaromatisation of polyunsaturated acyclic building blocks. For instance, rhodium-catalyzed tetradehydro-Diels–Alder reactions of enediynes can be employed to produce highly substituted aromatic rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Dehydrotetrastachyne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dehydrotetrastachyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mecanismo De Acción
The mechanism by which dehydrotetrastachyne exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Tetradehydro-Diels–Alder Reaction Products: These compounds share similar structural features and reactivity.
Polyunsaturated Acyclic Building Blocks: These compounds are used in similar synthetic processes and have comparable applications.
Uniqueness: Dehydrotetrastachyne is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form highly substituted aromatic rings through cycloaromatisation sets it apart from other similar compounds .
Propiedades
Número CAS |
91853-53-1 |
|---|---|
Fórmula molecular |
C42H48N4O6 |
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
methyl 12-ethyl-6-[(17-ethyl-6-hydroxy-1-methoxycarbonyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-5-yl)oxy]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C42H48N4O6/c1-5-24-19-23-20-42(39(49)51-4)34-26(13-17-46(22-23)36(24)42)25-11-12-29(47)33(31(25)43-34)52-30-10-7-9-28-32(30)44-35-27(37(48)50-3)21-40(6-2)14-8-16-45-18-15-41(28,35)38(40)45/h7-12,14,23-24,36,38,43-44,47H,5-6,13,15-22H2,1-4H3 |
Clave InChI |
KCVFUQASWJSPBS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5OC6=CC=CC7=C6NC8=C(CC9(C=CCN1C9C78CC1)CC)C(=O)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
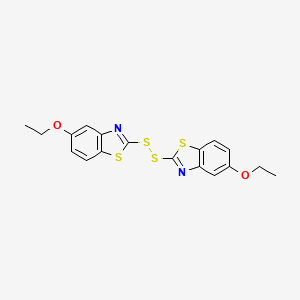
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
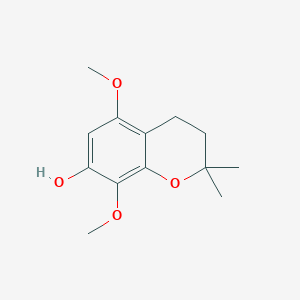
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
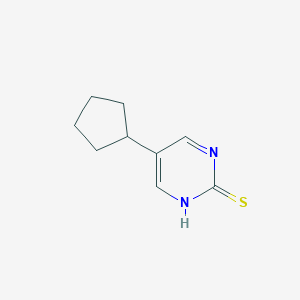
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
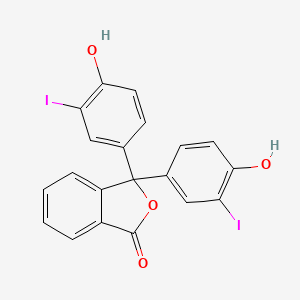

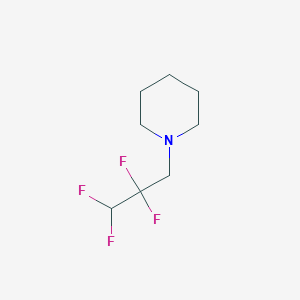
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
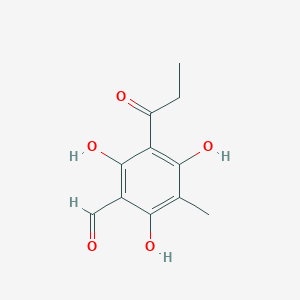
![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)

